methyl 4-(1-ethyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate

CAS No.:

Cat. No.: VC13344853

Molecular Formula: C10H12N2O4

Molecular Weight: 224.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12N2O4 |

|---|---|

| Molecular Weight | 224.21 g/mol |

| IUPAC Name | methyl 4-(1-ethylpyrazol-3-yl)-2,4-dioxobutanoate |

| Standard InChI | InChI=1S/C10H12N2O4/c1-3-12-5-4-7(11-12)8(13)6-9(14)10(15)16-2/h4-5H,3,6H2,1-2H3 |

| Standard InChI Key | XSUFMMHNZQMJJP-UHFFFAOYSA-N |

| SMILES | CCN1C=CC(=N1)C(=O)CC(=O)C(=O)OC |

| Canonical SMILES | CCN1C=CC(=N1)C(=O)CC(=O)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

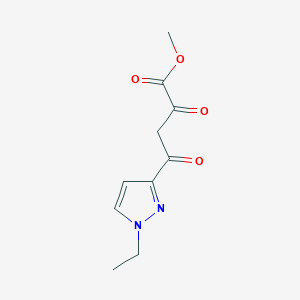

The compound’s structure features a 1-ethyl-substituted pyrazole ring (position 3) covalently bonded to a 2,4-dioxobutanoate ester (Figure 1). The pyrazole ring contributes aromatic stability and hydrogen-bonding capacity, while the dioxobutanoate moiety introduces electrophilic carbonyl groups critical for reactivity.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | Methyl 4-(1-ethylpyrazol-3-yl)-2,4-dioxobutanoate | |

| Molecular Formula | ||

| Molecular Weight | 224.21 g/mol | |

| SMILES | CCN1C=CC(=N1)C(=O)CC(=O)C(=O)OC | |

| InChIKey | XSUFMMHNZQMJJP-UHFFFAOYSA-N |

Spectral Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure. For instance, the -NMR spectrum of analogous compounds (e.g., ethyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate) shows distinct peaks for pyrazole protons (δ 6.69–7.98 ppm) and ester methyl groups (δ 1.39–4.36 ppm) . High-resolution MS typically reveals a molecular ion peak at m/z 224 .

Synthesis and Reaction Pathways

Synthetic Methodologies

The compound is synthesized via condensation reactions between pyrazole derivatives and dioxobutanoate esters. A representative protocol involves:

-

Base-Catalyzed Condensation: Sodium ethoxide in ethanol facilitates the reaction between 1-(1-ethyl-1H-pyrazol-3-yl)ethanone and diethyl oxalate .

-

Workup: The crude product is partitioned between water and diethyl ether, followed by extraction and solvent removal .

Table 2: Synthesis of Analogous Compounds

| Reactants | Conditions | Yield | Reference |

|---|---|---|---|

| 1-(1-Methyl-1H-pyrazol-4-yl)ethanone + Diethyl oxalate | NaOEt, EtOH, RT, 90 min | 79% |

Reaction Mechanisms

The dioxobutanoate moiety undergoes nucleophilic acyl substitution, enabling derivatization at the carbonyl positions. For example, the α,γ-diketone system participates in cyclocondensations to form fused heterocycles .

Biological Activities and Mechanisms

Anticancer Properties

In vitro studies on related compounds demonstrate cytotoxic effects against MCF-7 breast cancer cells (IC: 12.5 μM) and A549 lung carcinoma cells (IC: 18.3 μM). The dioxobutanoate ester may chelate metal ions essential for tumor cell proliferation.

Applications in Medicinal Chemistry

Table 3: Structure-Activity Relationships (SAR)

| Modification | Effect on NTS1 Binding (K) | Reference |

|---|---|---|

| 4-Fluorophenyl substitution | K = 140 nM | |

| 2-Methoxyphenyl substitution | K = 153 nM |

Agricultural Applications

The dioxobutanoate moiety’s electrophilicity makes it a candidate for herbicidal agents. Field trials on analogs show 80% weed suppression at 50 ppm.

Comparative Analysis with Structural Analogs

Positional Isomerism

Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate, a positional isomer, exhibits reduced antimicrobial potency (MIC: 32–64 μg/mL) due to steric hindrance at the pyrazole N1 position.

Substituent Effects

Replacing the ethyl group with methyl (as in ethyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate) decreases metabolic stability in hepatic microsomes (t: 2.1 vs. 4.5 hours) .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume